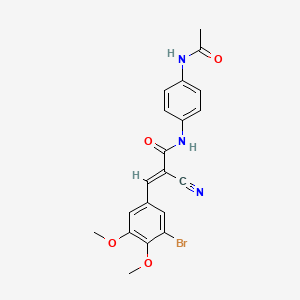

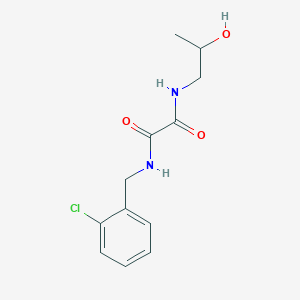

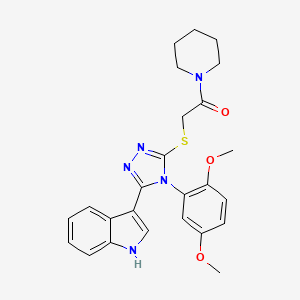

![molecular formula C18H7ClF8N2O3S B2551158 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide CAS No. 338775-47-6](/img/structure/B2551158.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide" is a chemically complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The presence of chloro, trifluoromethyl, and pentafluorophenyl groups suggests that the compound could have significant biological activity due to these electron-withdrawing substituents, which are often associated with increased binding affinity to biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides or through the modification of existing sulfonamide groups on a benzene ring. For example, in the synthesis of related compounds, aminoguanidines were reacted with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel benzenesulfonamide derivatives with anticancer activity . Another synthesis approach involved the use of 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid to prepare chlorinated benzenesulfonamide derivatives with human carbonic anhydrase inhibitory activity . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen bonding, forming a three-dimensional network that could be significant for the binding to biological targets . Similarly, the molecular structure of the compound of interest would likely exhibit such interactions, contributing to its potential biological activities.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including those that modify the sulfonamide group or the aromatic ring. For example, celecoxib, a known benzenesulfonamide derivative, was selectively oxidized, esterified, and subjected to hydrazinolysis to produce novel compounds with anti-inflammatory activity . These reactions demonstrate the chemical reactivity of the sulfonamide group and the potential for structural modifications to enhance biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. The presence of electron-withdrawing groups such as chloro and trifluoromethyl can increase the acidity of the sulfonamide hydrogen, affecting solubility and binding to biological targets. The pentafluorophenyl group in the compound of interest would likely contribute to its lipophilicity, potentially improving cell membrane permeability. These properties are essential for the compound's biological activity and pharmacokinetic profile.

Scientific Research Applications

Applications in Chemistry and Material Science:

Synthesis and Structural Characterization : Research has focused on synthesizing and characterizing benzenesulfonamide derivatives, highlighting their potential in developing small molecular antagonists for various applications, including HIV-1 prevention (Cheng, 2015).

Photophysicochemical Properties : Studies have explored the photophysical and photochemical properties of zinc(II) phthalocyanine compounds with benzenesulfonamide derivatives, indicating their potential in photocatalytic applications (Öncül et al., 2021); (Öncül et al., 2022).

Applications in Pharmacology:

Anticancer Activity : Benzenesulfonamide derivatives have been synthesized and evaluated for potential anticancer activities, with some compounds showing promising results against various cancer cell lines (Sławiński et al., 2012); (Ghorab & Al-Said, 2012).

Anti-HIV and Anticancer Potential : Some benzenesulfonamides showed moderate to high anti-HIV activity and moderate anticancer activity, suggesting their potential in therapeutic applications (Brzozowski, 1998).

Analgesic and Anti-Inflammatory Properties : Synthesized benzenesulfonamides displayed promising analgesic and anti-inflammatory activities in preclinical studies, indicating potential for development into therapeutic agents (Mustafa et al., 2016).

Future Directions

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H7ClF8N2O3S/c19-10-5-7(18(25,26)27)6-28-17(10)32-8-1-3-9(4-2-8)33(30,31)29-16-14(23)12(21)11(20)13(22)15(16)24/h1-6,29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOKXXYYUOHRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H7ClF8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

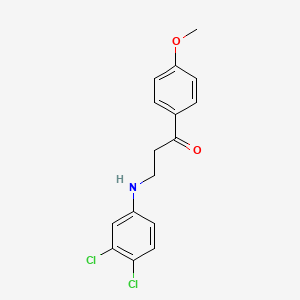

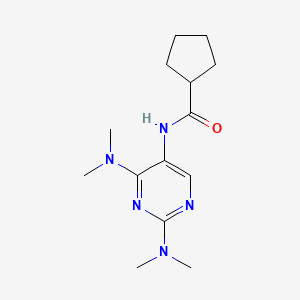

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

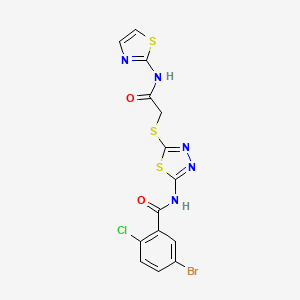

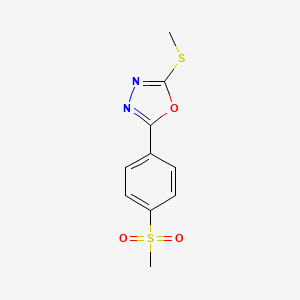

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)

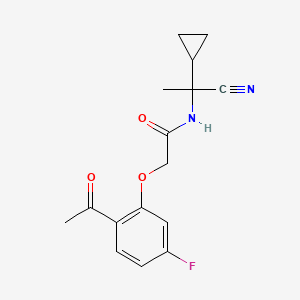

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

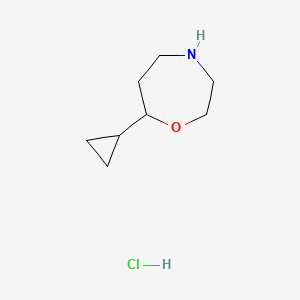

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)